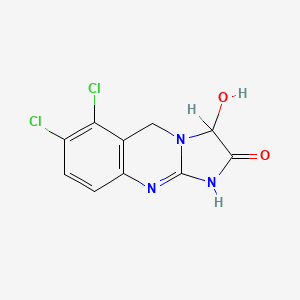

3-Hydroxy Anagrelide

Description

Properties

IUPAC Name |

6,7-dichloro-3-hydroxy-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O2/c11-5-1-2-6-4(7(5)12)3-15-9(17)8(16)14-10(15)13-6/h1-2,9,17H,3H2,(H,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXTUTDKZVOONF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2Cl)Cl)N=C3N1C(C(=O)N3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468915 |

Source

|

| Record name | 3-Hydroxy Anagrelide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733043-41-9 |

Source

|

| Record name | 3-Hydroxy Anagrelide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Hydroxy Anagrelide phosphodiesterase 3A (PDE3A) inhibition

An In-Depth Technical Guide: 3-Hydroxy Anagrelide and its Potent Inhibition of Phosphodiesterase 3A (PDE3A)

Executive Summary

Anagrelide, a cornerstone in the management of essential thrombocythemia, functions as a prodrug, with its therapeutic efficacy primarily attributed to its active metabolite, 3-Hydroxy Anagrelide.[1] This metabolite is a formidable and selective inhibitor of phosphodiesterase 3A (PDE3A), an enzyme pivotal to the regulation of intracellular cyclic adenosine monophosphate (cAMP). This guide provides a granular, technical exploration of the 3-Hydroxy Anagrelide-PDE3A interaction. We will dissect the biochemical underpinnings of this inhibition, present validated, step-by-step experimental protocols for its characterization, and elucidate the downstream signaling cascades and cellular ramifications. This document serves as a definitive resource for professionals seeking a comprehensive understanding of this critical pharmacological mechanism.

The Anagrelide Paradigm: From Prodrug to Potent Metabolite

Anagrelide was initially developed and approved for its capacity to reduce elevated platelet counts in patients with myeloproliferative neoplasms, particularly essential thrombocythemia (ET).[2][3][4][5] For years, the precise mechanism was a subject of investigation, as the parent drug's activity did not fully account for the potent clinical effects observed. The paradigm shifted with the identification of its primary active metabolite, 3-Hydroxy Anagrelide.[1][6] This metabolite is approximately 40 times more potent than the parent compound in inhibiting phosphodiesterase 3 (PDE3).[1] This discovery clarified that anagrelide's platelet-lowering effect is mediated by 3-Hydroxy Anagrelide's robust action on PDE3A.[1]

The Molecular Target: Phosphodiesterase 3A (PDE3A)

Phosphodiesterases (PDEs) are a superfamily of enzymes that terminate cyclic nucleotide signaling by hydrolyzing cAMP and cGMP. PDE3A is a key isoform predominantly expressed in platelets, cardiac myocytes, and vascular smooth muscle cells.[7][8] Within these cells, PDE3A is a critical regulator of cAMP levels, a second messenger that governs a multitude of physiological processes including platelet aggregation, cardiac contractility, and vascular tone.[7][8][9][10] By controlling the intracellular concentration of cAMP, PDE3A acts as a crucial switch in cellular signaling pathways.

Figure 1: The central role of PDE3A in the cAMP signaling cascade and its inhibition by 3-Hydroxy Anagrelide.

Mechanism of Action: Competitive Inhibition and cAMP Accumulation

3-Hydroxy Anagrelide functions as a potent, competitive inhibitor of PDE3A.[11] It binds to the enzyme's catalytic site, directly competing with the natural substrate, cAMP. This inhibitory action prevents the hydrolysis of cAMP to 5'-AMP, leading to a significant accumulation of intracellular cAMP. The elevated cAMP levels subsequently activate downstream signaling pathways, primarily through the activation of Protein Kinase A (PKA). In platelets, PKA-mediated phosphorylation of key substrates inhibits calcium mobilization and granule secretion, culminating in the powerful anti-aggregatory effect essential for anagrelide's therapeutic action in thrombocythemia.[9][12]

Experimental Protocols for Characterizing 3-Hydroxy Anagrelide Activity

A multi-faceted experimental approach is required to fully characterize the inhibitory profile of 3-Hydroxy Anagrelide. The following protocols represent a self-validating system, progressing from direct enzymatic inhibition to cellular and physiological function.

In Vitro Biochemical Assay: Direct PDE3A Inhibition

This assay provides a direct, quantitative measure of a compound's ability to inhibit the enzymatic activity of purified PDE3A, allowing for the determination of its potency (IC50).

Causality: This is the foundational experiment to confirm direct interaction with the target enzyme, independent of cellular complexity. A fluorescence polarization (FP) format is chosen for its homogeneity (no-wash steps) and suitability for high-throughput screening.[13]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of 3-Hydroxy Anagrelide in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO, then further dilute in PDE Assay Buffer.

-

Thaw purified, recombinant human PDE3A enzyme on ice and dilute to the optimal working concentration in PDE Assay Buffer.

-

Prepare the fluorescein-labeled cAMP substrate (cAMP-FAM) solution in PDE Assay Buffer.

-

-

Assay Execution (96-well format):

-

To each well, add 5 µL of the diluted 3-Hydroxy Anagrelide or vehicle control (DMSO in Assay Buffer).

-

Add 20 µL of the diluted PDE3A enzyme solution to all wells except the "no enzyme" control. Add 20 µL of Assay Buffer to the "no enzyme" control.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.

-

Initiate the reaction by adding 25 µL of the cAMP-FAM substrate solution to all wells.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction and detect the signal by adding the Binding Agent (a phosphate-binding nanobead) as per the kit manufacturer's instructions (e.g., BPS Bioscience PDE3A Assay Kit).[13]

-

Incubate for an additional 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Read the fluorescence polarization on a microplate reader equipped for FP measurements.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls.

-

Plot percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression (four-parameter logistic) model to determine the IC50 value.

-

Table 1: Comparative Potency of Anagrelide and its Metabolite on PDE3

| Compound | PDE3 IC50 (nM) | Reference |

| Anagrelide | 36 nM | [1] |

| 3-Hydroxy Anagrelide | 0.9 nM | [1] |

Cell-Based Assay: Intracellular cAMP Measurement

This assay validates the biochemical findings within a cellular context by measuring the accumulation of intracellular cAMP in response to the inhibitor.

Causality: This experiment confirms that the inhibitor is cell-permeable and effectively engages the intracellular target to produce the expected downstream biochemical change (cAMP increase). A bioluminescent assay is chosen for its high sensitivity and broad dynamic range.[14]

Figure 2: Standard workflow for a cell-based intracellular cAMP accumulation assay.

Step-by-Step Methodology:

-

Cell Culture:

-

Plate cells expressing PDE3A (e.g., human platelets, HEK293 cells stably expressing PDE3A) in a 96-well cell culture plate and incubate overnight.

-

-

Compound Treatment:

-

Remove culture medium and replace it with stimulation buffer containing various concentrations of 3-Hydroxy Anagrelide. Include a vehicle control.

-

Optional: To amplify the signal from Gαi-coupled receptors, co-treat with an adenylyl cyclase activator like forskolin.

-

Incubate for 30 minutes at 37°C.

-

-

Cell Lysis and Detection:

-

Data Analysis:

-

Generate a cAMP standard curve.

-

Convert the raw luminescent or fluorescence ratio signals from the experimental wells into cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the log of the inhibitor concentration to determine the EC50 value.

-

Functional Assay: Platelet Aggregation

This assay measures the physiological consequence of PDE3A inhibition in the primary target cell type: the platelet.

Causality: This experiment provides the ultimate functional validation, linking direct enzyme inhibition and cellular cAMP increase to the desired therapeutic effect—inhibition of platelet aggregation. Light Transmission Aggregometry (LTA) is the gold-standard method.[16]

Step-by-Step Methodology:

-

Sample Preparation:

-

Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

-

Prepare platelet-rich plasma (PRP) by centrifuging the blood at 150-200 x g for 15 minutes at room temperature.[17] Do not cool the sample, as this can activate platelets.[17][18]

-

Prepare platelet-poor plasma (PPP) by re-centrifuging the remaining blood at ~2700 x g for 15 minutes.[17]

-

-

Aggregometry:

-

Calibrate the light transmission aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.

-

Pipette PRP into cuvettes with a stir bar and place them in the heating block (37°C) of the aggregometer.

-

Add various concentrations of 3-Hydroxy Anagrelide or a vehicle control to the PRP and incubate for 5-10 minutes.

-

Initiate aggregation by adding a platelet agonist (e.g., ADP, collagen, arachidonic acid).[12]

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

Determine the maximal percentage of aggregation for each concentration of the inhibitor.

-

Calculate the percentage inhibition of aggregation compared to the vehicle control.

-

Plot the percentage inhibition against the log of the inhibitor concentration to determine the IC50 for the functional response.

-

Therapeutic Significance and Future Horizons

The potent and selective inhibition of PDE3A by 3-Hydroxy Anagrelide is the linchpin of anagrelide's clinical success in reducing thrombotic risk in essential thrombocythemia.[19] The inotropic and vasodilatory effects associated with PDE3A inhibition also explain some of the cardiovascular side effects observed with the drug.[2][11]

Recent groundbreaking research has uncovered a novel mechanism for anagrelide, showing it can act as a "molecular glue" to induce a neomorphic interaction between PDE3A and the protein Schlafen 12 (SLFN12).[11][12][20] This interaction activates the RNase activity of SLFN12, leading to cytotoxicity in certain cancer cell lines.[11] This discovery opens up exciting new avenues for therapeutic development, suggesting that PDE3A inhibitors could be repurposed or redesigned as anti-cancer agents, a direction of intense current investigation.

References

-

Synchemia. (n.d.). 3-Hydroxy Anagrelide. Retrieved February 1, 2026, from [Link]

-

Wang, J., et al. (2019). PDE3A inhibitor anagrelide activates death signaling pathway genes and synergizes with cell death-inducing cytokines. American Journal of Cancer Research, 9(9), 1905–1921. [Link]

-

Patsnap Synapse. (2024). What are PDE3A inhibitors and how do they work? Retrieved February 1, 2026, from [Link]

-

Breccia, M., et al. (2020). Anagrelide in Essential Thrombocythemia (ET): Results from 150 patients over 25 years by the "Ph1-negative Myeloproliferative Neoplasms Latium Group". European Journal of Haematology, 105(3), 265-271. [Link]

-

ResearchGate. (2021). The Anagrelide-induced PDE3A-SLFN12 interaction depends on PDE3A's catalytic domain and SLFN12's C-terminal region. [Image]. Retrieved February 1, 2026, from [Link]

-

Drugs.com. (2025). Anagrelide: Package Insert / Prescribing Information / MOA. Retrieved February 1, 2026, from [Link]

-

Vandecasteele, G., et al. (2012). PDE3A Regulates Basal Myocardial Contractility through Interacting with SERCA2a-Signaling Complexes in Mouse Heart. PLoS ONE, 7(10), e47705. [Link]

-

Meanwell, N. A. (2023). Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties. ACS Medicinal Chemistry Letters, 14(4), 403–421. [Link]

-

PubChem. (n.d.). Anagrelide. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

-

Medscape. (n.d.). Agrylin (anagrelide) dosing, indications, interactions, adverse effects, and more. Retrieved February 1, 2026, from [Link]

-

Bieniaszewska, M., et al. (2022). Anagrelide in essential thrombocythemia: Efficacy and long-term consequences in young patient population. Leukemia Research, 122, 106962. [Link]

-

Onuoha, E. O., & Favaloro, E. J. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. Methods in Molecular Biology, 1813, 137–147. [Link]

-

BPS Bioscience. (n.d.). PDE3A Assay Kit. Retrieved February 1, 2026, from [Link]

-

Manganiello, V., et al. (2007). Role of phosphodiesterase type 3A and 3B in regulating platelet and cardiac function using subtype-selective knockout mice. Cellular Signalling, 19(8), 1765-1771. [Link]

-

Aikkal, R. (2025). PDE3A: Structure, Function, and Therapeutic Implications. ResearchGate. [Link]

-

Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

-

Practical-Haemostasis.com. (2022). Platelet Function Testing: Light Transmission Aggregometry. Retrieved February 1, 2026, from [Link]

-

Meanwell, N. A. (2023). Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties. ACS Medicinal Chemistry Letters, 14(4), 403–421. [Link]

-

Gnad, F., et al. (2019). Identification of cancer cytotoxic modulators of PDE3A by predictive chemogenomics. Nature Chemical Biology, 15(1), 80–89. [Link]

-

Petitt, R. M., et al. (2001). Long-term use of anagrelide in young patients with essential thrombocythemia. Blood, 97(4), 890–892. [Link]

-

Bio/Data Corporation. (2025). Effective Platelet Aggregation Testing Starts with Preparation. Retrieved February 1, 2026, from [Link]

-

El-Battrawy, I., et al. (2023). Mutations in Phosphodiesterase 3A (PDE3A) Cause Hypertension Without Cardiac Damage. Circulation: Genomic and Precision Medicine, 16(2), e003929. [Link]

-

Barta, A., et al. (2018). Anagrelide reduces thrombotic risk in essential thrombocythaemia vs. hydroxyurea plus aspirin. Wiener klinische Wochenschrift, 130(19-20), 571–577. [Link]

-

ResearchGate. (2025). Synthesis and stability of 3-hydroxyanagrelide, a biologically potent metabolite of anagrelide. Retrieved February 1, 2026, from [Link]

-

Reaction Biology. (n.d.). Phosphodiesterase Assays. Retrieved February 1, 2026, from [Link]

-

Bio-protocol. (2016). Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. Retrieved February 1, 2026, from [Link]

-

Nanotechnology Characterization Laboratory. (n.d.). Analysis of Platelet Aggregation by Light Transmission Aggregometry. National Cancer Institute. [Link]

-

Creative Bioarray. (n.d.). cAMP Assay. Retrieved February 1, 2026, from [Link]

-

Machaon Diagnostics. (n.d.). Platelet Aggregation Study – Comprehensive. Retrieved February 1, 2026, from [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. Anagrelide in Essential Thrombocythemia (ET): Results from 150 patients over 25 years by the "Ph1-negative Myeloproliferative Neoplasms Latium Group" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. reference.medscape.com [reference.medscape.com]

- 5. ashpublications.org [ashpublications.org]

- 6. researchgate.net [researchgate.net]

- 7. What are PDE3A inhibitors and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. PDE3A Regulates Basal Myocardial Contractility through Interacting with SERCA2a-Signaling Complexes in Mouse Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [worldwide.promega.com]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. machaondiagnostics.com [machaondiagnostics.com]

- 17. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 18. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Anagrelide reduces thrombotic risk in essential thrombocythaemia vs. hydroxyurea plus aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Role of 3-Hydroxy Anagrelide in the Regulation of Thrombopoiesis: A Technical Guide

Abstract

Anagrelide is a clinically utilized therapeutic agent for the management of thrombocythemia, a condition characterized by an excessive production of platelets. Its primary mechanism of action involves the modulation of megakaryopoiesis, the process of platelet formation. Central to its therapeutic efficacy is its active metabolite, 3-hydroxy anagrelide, which exhibits distinct and potent effects on the late stages of megakaryocyte development. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the regulatory role of 3-hydroxy anagrelide in thrombopoiesis. We will dissect the signaling pathways, with a particular focus on the inhibition of phosphodiesterase III (PDE3A) and the subsequent impact on intracellular cyclic AMP (cAMP) levels. Furthermore, we will elucidate the downstream effects on critical transcription factors, GATA-1 and FOG-1, which are pivotal for megakaryocyte maturation. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the intricate interplay between 3-hydroxy anagrelide and the complex process of platelet production. Detailed experimental protocols are provided to facilitate further investigation into this critical area of hematology.

Introduction: Anagrelide and its Clinical Significance

Anagrelide is an oral medication primarily prescribed for the treatment of essential thrombocythemia, a myeloproliferative neoplasm characterized by a sustained high platelet count, which can lead to an increased risk of thrombosis and hemorrhage.[1][2] Initially developed as a platelet aggregation inhibitor, its potent platelet-lowering effects were discovered during clinical trials.[3] Anagrelide's therapeutic action is not immediate but typically manifests within 7 to 14 days of initiating treatment.

Upon administration, anagrelide is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, into its major active metabolite, 3-hydroxy anagrelide. This metabolite is considered to be a key mediator of the drug's platelet-lowering activity.[4] Understanding the specific role and mechanism of action of 3-hydroxy anagrelide is therefore crucial for a complete comprehension of the drug's therapeutic profile and for the development of novel, more targeted therapies for thrombocythemic disorders.

The Central Role of 3-Hydroxy Anagrelide in Megakaryopoiesis Inhibition

Thrombopoiesis, the process of platelet production, is a complex and tightly regulated cascade of events originating from hematopoietic stem cells in the bone marrow. These stem cells differentiate into megakaryocyte progenitors, which undergo a unique process of endomitosis to become large, polyploid megakaryocytes. Mature megakaryocytes then extend proplatelet processes into the sinusoidal blood vessels, from which platelets are shed into the circulation.

Anagrelide and its active metabolite, 3-hydroxy anagrelide, exert their primary effect on the later stages of this process, specifically by inhibiting the maturation of megakaryocytes.[5][6] This interference with the final steps of megakaryocyte development leads to a reduction in the production of functional platelets, thereby lowering the peripheral platelet count.

Comparative Potency of Anagrelide and 3-Hydroxy Anagrelide

While both anagrelide and 3-hydroxy anagrelide contribute to the overall therapeutic effect, their potencies in key mechanistic pathways differ significantly. 3-hydroxy anagrelide is a substantially more potent inhibitor of phosphodiesterase III (PDE3A) than its parent compound.

| Compound | PDE3A Inhibition (IC50) | Inhibition of Megakaryocyte Development (EC50) |

| Anagrelide | 32 nM | 27 nM |

| 3-Hydroxy Anagrelide | 0.9 nM | 48 nM |

This table summarizes the comparative inhibitory concentrations of anagrelide and its active metabolite, 3-hydroxy anagrelide, on PDE3A and megakaryocyte development.

The data clearly indicates that 3-hydroxy anagrelide is approximately 40 times more potent in inhibiting PDE3A than anagrelide. Interestingly, while both compounds inhibit megakaryocyte development at nanomolar concentrations, anagrelide appears slightly more potent in this cellular assay, suggesting that mechanisms beyond PDE3A inhibition may also be at play.

Molecular Mechanisms of Action

The platelet-lowering effect of 3-hydroxy anagrelide is multifactorial, involving the modulation of key signaling pathways and transcription factors that govern megakaryocyte maturation and platelet formation.

The PDE3A-cAMP Signaling Axis

A primary and well-established mechanism of action for 3-hydroxy anagrelide is the inhibition of phosphodiesterase IIIA (PDE3A), an enzyme predominantly found in platelets and megakaryocytes.[1][7] PDE3A is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes.

By inhibiting PDE3A, 3-hydroxy anagrelide leads to an accumulation of intracellular cAMP in megakaryocytes.[1] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates a cascade of downstream targets, ultimately leading to the inhibition of megakaryocyte maturation and proplatelet formation.

Figure 1: Simplified signaling pathway of 3-hydroxy anagrelide's effect on megakaryocyte maturation via PDE3A inhibition.

Downregulation of GATA-1 and FOG-1 Transcription Factors

Beyond the canonical PDE3A-cAMP pathway, evidence suggests a more direct impact of anagrelide on the transcriptional machinery of megakaryocytes. The transcription factors GATA-1 and its cofactor Friend of GATA-1 (FOG-1) are master regulators of megakaryopoiesis and erythropoiesis.[5][8] They form a critical complex that drives the expression of numerous genes essential for megakaryocyte maturation and platelet formation.

Studies have demonstrated that anagrelide treatment leads to a significant reduction in the mRNA levels of both GATA-1 and FOG-1 in developing megakaryocytes.[3][7][9] This downregulation of key transcription factors provides a compelling explanation for the observed inhibition of megakaryocyte maturation, including reduced ploidy and size.[10] Importantly, this effect appears to be independent of PDE3A inhibition, as other potent PDE3A inhibitors do not replicate this downregulation of GATA-1 and FOG-1.[9]

Figure 2: Anagrelide's impact on the GATA-1/FOG-1 transcriptional axis in megakaryocytes.

Experimental Protocols for Investigating 3-Hydroxy Anagrelide's Effects

To facilitate further research into the mechanisms of 3-hydroxy anagrelide, this section provides detailed, step-by-step protocols for key in vitro assays.

In Vitro Differentiation of Human Megakaryocytes from CD34+ Progenitor Cells

This protocol describes the culture of human megakaryocytes from umbilical cord blood-derived CD34+ cells, providing a robust system to study the effects of compounds like 3-hydroxy anagrelide on megakaryopoiesis.[11][12][13]

Materials:

-

Human umbilical cord blood

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS)

-

CD34 MicroBead Kit, human (Miltenyi Biotec)

-

MACS columns and separator

-

Serum-free expansion medium (e.g., StemSpan SFEM II)

-

Recombinant human thrombopoietin (TPO)

-

Recombinant human stem cell factor (SCF)

-

Recombinant human interleukin-6 (IL-6)

-

3-Hydroxy Anagrelide (or Anagrelide) dissolved in a suitable solvent (e.g., DMSO)

-

Cell culture plates (12-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Isolation of Mononuclear Cells:

-

Dilute cord blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully collect the mononuclear cell layer (buffy coat).

-

Wash the cells twice with PBS.

-

-

Purification of CD34+ Cells:

-

Resuspend the mononuclear cells in MACS buffer.

-

Label the cells with CD34 MicroBeads according to the manufacturer's instructions.

-

Apply the cell suspension to a MACS column placed in a magnetic separator.

-

Wash the column with MACS buffer.

-

Remove the column from the separator and elute the magnetically labeled CD34+ cells.

-

-

Megakaryocyte Differentiation Culture:

-

Resuspend the purified CD34+ cells in serum-free expansion medium supplemented with TPO (50 ng/mL), SCF (25 ng/mL), and IL-6 (20 ng/mL).

-

Seed the cells at a density of 1 x 10^5 cells/mL in a 12-well plate.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

On day 7 of culture, add fresh medium with cytokines and the desired concentrations of 3-hydroxy anagrelide or vehicle control.

-

Continue the culture for an additional 5-7 days, monitoring cell morphology and viability.

-

Figure 3: Workflow for in vitro megakaryocyte differentiation and drug treatment.

Colony-Forming Unit-Megakaryocyte (CFU-Mk) Assay

This assay is used to quantify the number of megakaryocyte progenitor cells in a given cell population and to assess the impact of compounds on their proliferation and differentiation into colonies.[14][15][16][17][18]

Materials:

-

MegaCult™-C Medium with Lipids (STEMCELL Technologies)

-

Recombinant human TPO

-

Recombinant human IL-3

-

Recombinant human IL-6

-

CD34+ cells (isolated as described in 4.1)

-

3-Hydroxy Anagrelide

-

Sterile 35 mm culture dishes

-

Incubator (37°C, 5% CO2, high humidity)

-

Staining reagents for megakaryocyte identification (e.g., anti-CD41 antibody)

Procedure:

-

Preparation of Culture Medium:

-

Thaw MegaCult™-C medium and supplement with TPO (50 ng/mL), IL-3 (10 ng/mL), and IL-6 (10 ng/mL).

-

Add the desired concentrations of 3-hydroxy anagrelide or vehicle control to the medium.

-

-

Cell Plating:

-

Prepare a single-cell suspension of CD34+ cells.

-

Add the cells to the prepared MegaCult™-C medium at a final concentration of 5 x 10^3 to 1 x 10^4 cells per dish.

-

Gently vortex to ensure a homogenous cell suspension.

-

Dispense 1.1 mL of the cell suspension into each 35 mm culture dish.

-

-

Incubation:

-

Place the culture dishes in a larger petri dish with a lid, along with an open dish of sterile water to maintain humidity.

-

Incubate at 37°C, 5% CO2 for 10-12 days.

-

-

Colony Staining and Counting:

-

After the incubation period, stain the colonies for a megakaryocyte-specific marker, such as CD41 (glycoprotein IIb).

-

Count the number of CFU-Mk colonies under a light microscope. A colony is typically defined as a cluster of 3 or more megakaryocytes.

-

Flow Cytometry for Megakaryocyte Ploidy Analysis

This protocol allows for the quantitative analysis of the DNA content (ploidy) of in vitro-differentiated megakaryocytes, a key indicator of their maturation state.[6][19][20][21][22]

Materials:

-

Cultured megakaryocytes

-

Anti-CD41 antibody conjugated to a fluorophore (e.g., FITC)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Staining:

-

Harvest the cultured megakaryocytes and wash with PBS.

-

Incubate the cells with the anti-CD41 antibody for 30 minutes at 4°C in the dark.

-

Wash the cells to remove unbound antibody.

-

Fix and permeabilize the cells using a commercially available kit or a cold ethanol method.

-

Resuspend the cells in the PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Gate on the CD41-positive population to specifically analyze the megakaryocytes.

-

Analyze the DNA content of the CD41-positive cells based on the PI fluorescence intensity.

-

Determine the percentage of cells in different ploidy classes (2N, 4N, 8N, 16N, 32N, etc.).

-

Conclusion and Future Directions

3-hydroxy anagrelide plays a pivotal role in the regulation of thrombopoiesis, primarily through its potent inhibition of PDE3A and the subsequent increase in intracellular cAMP. This leads to an arrest in the maturation of megakaryocytes. Furthermore, compelling evidence indicates that anagrelide and its active metabolite also suppress the expression of the key transcription factors GATA-1 and FOG-1, providing a PDE3A-independent mechanism for their platelet-lowering effects.

Future research should focus on further elucidating the precise molecular link between 3-hydroxy anagrelide and the GATA-1/FOG-1 transcriptional machinery. Investigating potential upstream signaling molecules affected by the drug could unveil novel therapeutic targets for the management of thrombocythemia. Additionally, a deeper understanding of the differential effects of anagrelide and 3-hydroxy anagrelide on various stages of megakaryopoiesis could pave the way for the development of second-generation compounds with improved efficacy and a more favorable side-effect profile. The experimental protocols provided in this guide offer a robust framework for pursuing these important avenues of research.

References

-

Ahluwalia, M., Donovan, H., Singh, N., Butcher, L., & Erusalimsky, J. D. (2010). Anagrelide represses GATA-1 and FOG-1 expression without interfering with thrombopoietin receptor signal transduction. Journal of Thrombosis and Haemostasis, 8(10), 2252–2261. [Link]

-

Butt, N. M., & Harrison, C. N. (2014). GATA1 in patients with essential thrombocythemia and anagrelide treatment. Leukemia Research, 38(5), e13-e15. [Link]

-

Wang, X., Crispino, J. D., & Eklund, E. A. (2002). Control of megakaryocyte-specific gene expression by GATA-1 and FOG-1: role of Ets transcription factors. The EMBO Journal, 21(19), 5225–5234. [Link]

-

Tomer, A. (2002). Effects of anagrelide on in vivo megakaryocyte proliferation and maturation in essential thrombocythemia. Blood, 99(5), 1602–1609. [Link]

-

Jilma, B., Koza, A., Kovar, F., Ruzicka, K., & Schörgenhofer, C. (2006). Pharmacokinetics, bioequivalence, tolerability, and effects on platelet counts of two formulations of anagrelide in healthy volunteers and patients with thrombocythemia associated with chronic myeloproliferation. Clinical Therapeutics, 28(7), 1013–1023. [Link]

-

Tefferi, A. (1997). Anagrelide as a new platelet-lowering agent in essential thrombocythemia: mechanism of actin, efficacy, toxicity, current indications. Seminars in Thrombosis and Hemostasis, 23(4), 379–383. [Link]

-

Stenberg, P. E., & Levin, J. (2011). FOG-1 and GATA-1 act sequentially to specify definitive megakaryocytic and erythroid progenitors. The EMBO Journal, 30(22), 4684–4696. [Link]

-

An, R., & Wang, X. (2019). PDE3A inhibitor anagrelide activates death signaling pathway genes and synergizes with cell death-inducing cytokines to selectively inhibit cancer cell growth. OncoTargets and Therapy, 12, 7533–7545. [Link]

-

Perdomo, J., Yan, F., Ahmadi, Z., Jiang, Y., & Chong, B. H. (2017). Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells. Journal of Visualized Experiments, (130), 56420. [Link]

-

Debili, N., Kieffer, N., Mitjavila, M. T., Vainchenker, W., & Wendling, F. (1990). Analysis of megakaryocytes by flow cytometry. Nouvelle Revue Francaise d'Hematologie, 32(4), 251–255. [Link]

-

Slayton, W. B., Wainman, S. V., Li, Y., Larson, M. K., & Sola-Visner, M. (2010). Ploidy analysis of megakaryocytes from neonatal and adult donors. Blood, 116(21), 2296. [Link]

-

Perdomo, J., Yan, F., Ahmadi, Z., Jiang, Y., & Chong, B. H. (2017). Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells. Journal of Visualized Experiments, (130), 56420. [Link]

-

Gleixner, K. V., Schneeweiss, M., Eisenwort, G., Berger, D., Herrmann, H., & Valent, P. (2023). Thrombopoietin-independent Megakaryocyte Differentiation of Hematopoietic Progenitor Cells from Patients with Myeloproliferative Neoplasms. Bio-protocol, 13(2), e4592. [Link]

-

Birgegård, G. (2016). The Use of Anagrelide in Myeloproliferative Neoplasms, with Focus on Essential Thrombocythemia. Current Hematologic Malignancy Reports, 11(4), 282–289. [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Anagrelide Hydrochloride? Synapse. Retrieved from [Link]

-

STEMCELL Technologies. (2010, September 16). Procedure for Setting Up the CFU Assay [Video]. YouTube. [Link]

-

Peterson, P., & Räsänen, V. (1993). Flow cytometric analysis of megakaryocyte ploidy in chronic myeloproliferative disorders and reactive thrombocytosis. British Journal of Haematology, 84(1), 31–36. [Link]

-

Solberg, L. A., Jr, Tefferi, A., Oles, K. J., Tarach, J. S., Petitt, R. M., Forstrom, L. A., & Silverstein, M. N. (1997). The effects of anagrelide on human megakaryocytopoiesis. British Journal of Haematology, 99(1), 174–180. [Link]

-

Robert, A., Cortin, V., Garnier, A., & Pineault, N. (2012). An overview of megakaryocyte development and platelet production. Methods in Molecular Biology, 788, 1–17. [Link]

-

STEMCELL Technologies. (n.d.). Using MethoCult™. Retrieved from [Link]

-

Tomer, A., Harker, L. A., & Burstein, S. A. (1988). Flow cytometric analysis of normal human megakaryocytes. Blood, 71(5), 1244–1252. [Link]

-

Reboiro-Jato, D., Santos-Aberturas, J., G-T-Valle, A., & Reboiro-Jato, M. (2021). On the Quest for In Vitro Platelet Production by Re-Tailoring the Concepts of Megakaryocyte Differentiation. International Journal of Molecular Sciences, 22(16), 8888. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Anagrelide Hydrochloride? [synapse.patsnap.com]

- 3. The Use of Anagrelide in Myeloproliferative Neoplasms, with Focus on Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. FOG-1 and GATA-1 act sequentially to specify definitive megakaryocytic and erythroid progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of megakaryocytes by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. Control of megakaryocyte-specific gene expression by GATA-1 and FOG-1: role of Ets transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anagrelide represses GATA-1 and FOG-1 expression without interfering with thrombopoietin receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of anagrelide on in vivo megakaryocyte proliferation and maturation in essential thrombocythemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thieme-connect.com [thieme-connect.com]

- 13. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdn.stemcell.com [cdn.stemcell.com]

- 15. cdn.stemcell.com [cdn.stemcell.com]

- 16. Thrombopoietin-independent Megakaryocyte Differentiation of Hematopoietic Progenitor Cells from Patients with Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Flow cytometry with PI staining | Abcam [abcam.com]

- 21. Flow cytometric analysis of megakaryocyte ploidy in chronic myeloproliferative disorders and reactive thrombocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ashpublications.org [ashpublications.org]

The Impact of 3-Hydroxy Anagrelide on Hematopoietic Stem Cells: A Technical Guide for Researchers

This guide provides an in-depth technical analysis of 3-Hydroxy Anagrelide, the primary active metabolite of Anagrelide, and its effects on hematopoietic stem cells (HSCs) and their progeny. It is intended for researchers, scientists, and drug development professionals engaged in hematology, oncology, and related fields. This document will delve into the molecular mechanisms, cellular consequences, and key experimental methodologies for studying the impact of this compound on hematopoiesis, with a particular focus on megakaryopoiesis.

Introduction: The Significance of 3-Hydroxy Anagrelide in Hematology

Anagrelide is a crucial therapeutic agent for managing thrombocythemia, a condition characterized by an excessive number of platelets, in patients with myeloproliferative neoplasms.[1][2] The clinical efficacy of anagrelide is primarily attributed to its active metabolite, 3-hydroxy anagrelide.[1] This metabolite is significantly more potent than the parent drug in its inhibitory effects, particularly on phosphodiesterase III (PDE3).[1] Understanding the precise interactions of 3-hydroxy anagrelide with hematopoietic stem and progenitor cells is paramount for optimizing its therapeutic use and exploring novel applications.

This guide will provide a comprehensive overview of the current understanding of 3-hydroxy anagrelide's mechanism of action, its specific effects on the megakaryocytic lineage, and detailed protocols for investigating these phenomena in a laboratory setting.

Mechanism of Action: A Multi-faceted Approach to Platelet Reduction

The primary therapeutic effect of 3-hydroxy anagrelide is the reduction of platelet counts. This is achieved not by a single mechanism, but through a coordinated influence on the later stages of hematopoietic differentiation, specifically megakaryopoiesis.

Inhibition of Megakaryocyte Maturation

The core mechanism of action of anagrelide and its active metabolite, 3-hydroxy anagrelide, is the inhibition of the maturation of megakaryocytes, the large bone marrow cells responsible for producing platelets.[3][4] This interference with the maturation process leads to a decrease in the number of platelets released into the bloodstream.[3] Studies have shown that anagrelide treatment leads to a reduction in megakaryocyte size and ploidy, which is the number of sets of chromosomes in a cell.[5][6] This indicates an arrest in the development of these platelet precursor cells.[6]

The Role of Phosphodiesterase III (PDE3) Inhibition

3-Hydroxy anagrelide is a potent inhibitor of phosphodiesterase III (PDE3A), an enzyme that plays a critical role in cellular signaling.[1][7] In fact, it is approximately 40 times more potent than its parent compound, anagrelide, in inhibiting PDE3A.[1] The inhibition of PDE3A leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] Elevated cAMP levels are thought to interfere with the signaling pathways necessary for the progression of megakaryocyte maturation, ultimately leading to decreased platelet production.[3][4]

However, it is important to note that some research suggests the platelet-lowering effects of anagrelide may be independent of its PDE3 inhibitory activity, indicating the involvement of other molecular targets or pathways.[8]

Selectivity for the Megakaryocytic Lineage

A key feature of anagrelide is its remarkable selectivity for the megakaryocytic lineage.[2][9] Unlike other cytoreductive agents, it does not have significant inhibitory effects on the proliferation of red or white blood cell progenitors at therapeutic concentrations.[2][9] This selectivity makes it a valuable tool for managing thrombocythemia without causing broader myelosuppression.

Cellular Effects on Hematopoietic Stem and Progenitor Cells

The influence of 3-hydroxy anagrelide is most pronounced on the committed progenitor cells of the megakaryocytic lineage, rather than on the pluripotent hematopoietic stem cells themselves.

Impact on Megakaryopoiesis

-

Reduced Megakaryocyte Proliferation and Differentiation: Anagrelide therapy has been shown to decrease both the hyperproliferation and differentiation of megakaryocytes in patients with essential thrombocythemia.[10]

-

Arrested Maturation: The compound induces a "left-shift" in megakaryocyte maturation, meaning there is a predominance of immature precursor cells.[2][6] This is characterized by a decrease in megakaryocyte size, ploidy, and overall maturation.[5]

-

Inhibition of Proplatelet Formation: Beyond inhibiting maturation, anagrelide also directly affects the final stage of platelet production by inhibiting the formation of proplatelets, the cytoplasmic extensions from which platelets are shed.[8]

Effects on Other Hematopoietic Lineages

At therapeutic concentrations, anagrelide and its active metabolite exhibit minimal effects on erythroid (red blood cell) and myelomonocytic (white blood cell) cell growth.[9] This selectivity is a significant advantage over other treatments like hydroxyurea, which can cause broader bone marrow suppression.[9]

Experimental Analysis of 3-Hydroxy Anagrelide's Effects

To rigorously investigate the impact of 3-hydroxy anagrelide on hematopoietic stem and progenitor cells, a combination of in vitro assays is essential.

Colony-Forming Unit (CFU) Assay for Megakaryocyte Progenitors (CFU-Mk)

This assay is a cornerstone for quantifying the effect of a compound on the proliferative capacity of megakaryocyte progenitors.

Principle: Hematopoietic progenitor cells are cultured in a semi-solid medium containing cytokines that support the growth and differentiation of megakaryocytes. Each progenitor cell that proliferates forms a colony of megakaryocytes, which can then be identified and counted.

Detailed Protocol:

-

Cell Source: Isolate mononuclear cells from human bone marrow, mobilized peripheral blood, or cord blood using density gradient centrifugation.

-

Cell Culture:

-

Prepare a semi-solid culture medium, such as MegaCult™-C, which is a collagen-based medium specifically designed for CFU-Mk assays.[11] This medium should be supplemented with recombinant human cytokines to promote optimal megakaryocyte growth, typically including thrombopoietin (TPO), interleukin-3 (IL-3), and interleukin-6 (IL-6).[11][12]

-

Plate the mononuclear cells at an appropriate density (e.g., 1 x 10^5 cells/mL) in the prepared medium.

-

Add varying concentrations of 3-hydroxy anagrelide to the cultures to determine its dose-dependent effects. Include a vehicle control (e.g., DMSO).

-

-

Incubation: Incubate the culture plates at 37°C in a humidified atmosphere with 5% CO2 for 10-12 days.

-

Colony Identification and Enumeration:

-

Dehydrate the collagen gel cultures.

-

Perform immunocytochemical staining to identify megakaryocyte colonies. A primary antibody against a megakaryocyte-specific marker, such as CD41 (glycoprotein IIb/IIIa), is commonly used.[11]

-

Use a secondary antibody conjugated to an enzyme (e.g., alkaline phosphatase) and a suitable substrate to visualize the colonies.

-

Count the number of stained colonies under a microscope. A colony is typically defined as a cluster of three or more megakaryocytes.[12]

-

Flow Cytometry for Megakaryocyte Maturation and Ploidy Analysis

Flow cytometry provides a powerful tool for analyzing the maturation state and DNA content (ploidy) of individual megakaryocytes.

Principle: Cells are stained with fluorescently labeled antibodies against cell surface markers that change during megakaryocyte differentiation. A DNA-binding dye is also used to determine the ploidy level of the cells.

Detailed Protocol:

-

Cell Culture: Culture hematopoietic progenitor cells in a liquid medium supplemented with TPO and other relevant cytokines, with and without 3-hydroxy anagrelide, for a period that allows for megakaryocyte differentiation (e.g., 10-14 days).

-

Antibody Staining:

-

Harvest the cells and wash them in a suitable buffer (e.g., PBS with 2% FBS).

-

Incubate the cells with a cocktail of fluorescently labeled antibodies. A common panel includes:

-

CD41a (GPIIb): A marker for the megakaryocytic lineage.

-

CD42b (GPIbα): A marker that increases in expression as megakaryocytes mature.

-

-

-

Ploidy Analysis:

-

After surface staining, fix and permeabilize the cells.

-

Incubate the cells with a DNA-binding dye such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD).

-

-

Data Acquisition and Analysis:

-

Acquire the data on a flow cytometer.

-

Gate on the CD41a-positive population to specifically analyze megakaryocytes.

-

Analyze the expression of CD42b to assess the maturation stage.

-

Analyze the DNA content histogram of the CD41a-positive cells to determine the ploidy distribution (2N, 4N, 8N, 16N, 32N, etc.).

-

Signaling Pathway Analysis

The inhibition of PDE3A by 3-hydroxy anagrelide directly impacts intracellular signaling cascades. Understanding these pathways is crucial for a complete mechanistic picture.

cAMP Signaling Pathway

The primary signaling pathway affected is the cAMP pathway.

Sources

- 1. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Use of Anagrelide in Myeloproliferative Neoplasms, with Focus on Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Anagrelide Hydrochloride? [synapse.patsnap.com]

- 4. What is Anagrelide Hydrochloride used for? [synapse.patsnap.com]

- 5. Analysis of the mechanism of anagrelide-induced thrombocytopenia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of anagrelide on megakaryopoiesis and platelet production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PDE3A inhibitor anagrelide activates death signaling pathway genes and synergizes with cell death-inducing cytokines to selectively inhibit cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anagrelide platelet-lowering effect is due to inhibition of both megakaryocyte maturation and proplatelet formation: insight into potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison between anagrelide and hydroxycarbamide in their activities against haematopoietic progenitor cell growth and differentiation: selectivity of anagrelide for the megakaryocytic lineage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of anagrelide on in vivo megakaryocyte proliferation and maturation in essential thrombocythemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. stemcell.com [stemcell.com]

- 12. cdn.stemcell.com [cdn.stemcell.com]

Technical Guide: 3-Hydroxy Anagrelide and the Modulation of Platelet Function

Executive Summary

This technical guide provides a rigorous analysis of 3-hydroxy anagrelide (BCH-24426) , the pharmacologically active metabolite of the cytoreductive agent anagrelide. While anagrelide is primarily prescribed to lower platelet counts in Essential Thrombocythemia (ET) via megakaryocyte differentiation blockade, its impact on platelet function (aggregation) is predominantly driven by this metabolite.[1]

3-hydroxy anagrelide acts as a potent inhibitor of Phosphodiesterase III (PDE3), exhibiting approximately 40-fold greater potency against the PDE3 enzyme than the parent compound.[2][3] This guide details the metabolic bioactivation, signal transduction pathways, and validated experimental protocols for assessing its anti-aggregatory effects.

Metabolic Bioactivation & Pharmacokinetics

Anagrelide is a prodrug-like compound in the context of platelet function. Upon oral administration, it undergoes extensive first-pass metabolism in the liver.

The CYP1A2 Pathway

The primary biotransformation is mediated by Cytochrome P450 1A2 (CYP1A2) .[2][4][5][6] This enzymatic step hydroxylates the quinazolin ring to form 3-hydroxy anagrelide.

-

Bioavailability: The systemic exposure to 3-hydroxy anagrelide is critical; variations in CYP1A2 activity (e.g., smoking, fluvoxamine use) can significantly alter the ratio of parent drug to active metabolite.

-

Elimination: The active metabolite is further metabolized into RL603 (2-amino-5,6-dichloro-3,4-dihydroquinazoline), which is pharmacologically inactive regarding PDE3 inhibition.[7]

Visualization: Metabolic Cascade

The following diagram illustrates the bioactivation pathway.

Figure 1: The bioactivation of Anagrelide to its potent 3-hydroxy metabolite via CYP1A2.[6][7]

Mechanism of Action: The PDE3/cAMP Axis

The functional impact of 3-hydroxy anagrelide on platelets is distinct from the thrombocytopenic effect of the parent drug. It operates via the cAMP-PKA signaling cascade .

-

Target Inhibition: 3-hydroxy anagrelide competitively inhibits PDE3A (the primary isoform in platelets).

-

cAMP Accumulation: PDE3 normally hydrolyzes cyclic adenosine monophosphate (cAMP). Inhibition leads to an intracellular surge of cAMP.

-

PKA Activation: Elevated cAMP activates Protein Kinase A (PKA).

-

VASP Phosphorylation: PKA phosphorylates Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239 and Serine 157.

-

Functional Blockade: Phosphorylated VASP inhibits actin polymerization and reduces the affinity of the Glycoprotein IIb/IIIa receptor (integrin

) for fibrinogen, thereby preventing aggregation.

Visualization: Signaling Pathway

Figure 2: The PDE3 inhibition cascade leading to blockade of GPIIb/IIIa activation.

Comparative Potency Analysis

A critical error in early research was attributing anti-aggregatory effects solely to the parent drug. The metabolite is significantly more potent against the enzymatic target.

Table 1: Comparative Pharmacological Potency

| Parameter | Anagrelide (Parent) | 3-Hydroxy Anagrelide (Metabolite) | Fold Difference |

| PDE3 Inhibition (IC50) | ~32 - 36 nM | ~0.9 nM | ~40x More Potent |

| Megakaryocyte Inhibition (EC50) | ~27 nM | ~48 nM | Comparable (~0.6x) |

| Primary Clinical Effect | Thrombocytopenia (Count reduction) | Anti-aggregation & Inotropy | Distinct Profiles |

Data synthesized from ACS Med. Chem. Letters and Br. J. Pharmacol [1, 2].

Experimental Protocols (Self-Validating Systems)

Protocol A: Ex Vivo Light Transmission Aggregometry (LTA)

Objective: Quantify the inhibition of platelet aggregation by 3-hydroxy anagrelide. Validation Check: This protocol includes a vehicle control (DMSO) and a positive control (Cilostazol or Milrinone) to validate PDE3 sensitivity.

-

Blood Collection: Draw whole blood into 3.2% sodium citrate (1:9 ratio). Do not use EDTA as it chelates calcium required for aggregation.

-

PRP Preparation: Centrifuge at 200 x g for 10 minutes at 22°C. Carefully recover the supernatant (Platelet Rich Plasma - PRP).

-

Normalization: Measure platelet count. Adjust PRP to

using autologous Platelet Poor Plasma (PPP). -

Incubation (Critical Step):

-

Aliquot 450 µL PRP into cuvettes.

-

Add 5 µL of 3-Hydroxy Anagrelide (Target conc: 1 nM - 100 nM).

-

Control 1: Vehicle (0.1% DMSO).

-

Control 2: Milrinone (10 µM) as positive PDE3 inhibitor control.

-

Incubate for 5 minutes at 37°C.

-

-

Agonist Challenge:

-

Add ADP (Final conc: 5 µM) or Collagen (2 µg/mL). Note: PDE3 inhibitors show higher efficacy against collagen or low-dose ADP than against Thrombin.

-

-

Measurement: Record light transmission for 6 minutes. 100% aggregation is defined by the transmission of PPP.

Protocol B: VASP Phosphorylation Assay (Flow Cytometry)

Objective: Confirm that the inhibition is specifically mediated by the cAMP/PKA pathway (mechanistic proof).

-

Fixation: Collect whole blood. Incubate with 3-hydroxy anagrelide (various concentrations) for 10 minutes.

-

Stimulation: Add ADP (10 µM) to suppress basal cAMP (via P2Y12 Gi-coupling). This stresses the system: The PDE3 inhibitor should reverse this suppression.

-

Permeabilization: Fix cells with paraformaldehyde, then permeabilize.

-

Staining: Stain with mouse anti-human VASP-Ser239 monoclonal antibody, followed by FITC-conjugated secondary antibody.

-

Analysis: Gate on CD61+ events (platelets). Measure Mean Fluorescence Intensity (MFI).

-

Result: 3-hydroxy anagrelide should cause a dose-dependent increase in VASP-Ser239 phosphorylation (PRI - Platelet Reactivity Index decreases).

-

Clinical Implications & Safety

The potency of 3-hydroxy anagrelide presents a "therapeutic window" challenge.

-

Cardiovascular Side Effects: Because PDE3 is also expressed in cardiomyocytes, the 40-fold higher potency of the metabolite contributes to positive inotropic and chronotropic effects (palpitations, tachycardia) often seen in patients.

-

Bleeding Risk: While anagrelide is not a classic anticoagulant, the presence of the 3-hydroxy metabolite means patients are functionally on a potent anti-platelet agent. Co-administration with aspirin (standard of care in ET) increases bleeding risk synergistically.

-

Renal Impairment: The metabolite is renally cleared. In patients with renal dysfunction, accumulation of 3-hydroxy anagrelide may lead to exaggerated anti-aggregatory and cardiovascular effects.

References

-

Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties. ACS Medicinal Chemistry Letters (2023). [Link]

-

Comparison of the biological activities of anagrelide and its major metabolites in haematopoietic cell cultures. British Journal of Pharmacology (2005). [Link]

-

Pharmacokinetics and tolerability of anagrelide hydrochloride... Clinical Therapeutics (2009). [Link][8]

-

Anagrelide (Compound Summary). PubChem (National Library of Medicine). [Link]

Sources

- 1. What is the mechanism of Anagrelide Hydrochloride? [synapse.patsnap.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cardiovascular safety of anagrelide in healthy subjects: effects of caffeine and food intake on pharmacokinetics and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of a Novel Anagrelide Extended‐Release Formulation in Healthy Subjects: Food Intake and Comparison With a Reference Product - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mims.com [mims.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics, bioequivalence, tolerability, and effects on platelet counts of two formulations of anagrelide in healthy volunteers and patients with thrombocythemia associated with chronic myeloproliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Off-Target Effects of 3-Hydroxy Anagrelide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Anagrelide, a medication utilized for the management of thrombocythemia, undergoes in vivo metabolism to its active form, 3-Hydroxy Anagrelide. While the therapeutic efficacy of Anagrelide in reducing platelet counts is well-documented, its clinical utility is often tempered by a range of off-target effects, predominantly cardiovascular in nature. This technical guide provides a comprehensive exploration of the off-target pharmacology of 3-Hydroxy Anagrelide, with a primary focus on its potent inhibition of phosphodiesterase 3 (PDE3). We will delve into the molecular mechanisms underlying these effects, present detailed, field-proven experimental protocols for their investigation, and offer insights into the causality behind experimental design. This guide is intended to equip researchers and drug development professionals with the necessary knowledge and methodologies to thoroughly characterize the off-target profile of 3-Hydroxy Anagrelide and similar compounds.

Introduction: The Dual-Faceted Pharmacology of 3-Hydroxy Anagrelide

Anagrelide was initially developed as an antiplatelet agent due to its inhibitory effects on platelet aggregation. However, during clinical investigations, a significant dose-dependent reduction in platelet counts was serendipitously discovered, which has since become its primary therapeutic application in myeloproliferative neoplasms such as essential thrombocythemia.[1] Anagrelide is a prodrug that is rapidly and extensively metabolized to its pharmacologically active metabolite, 3-Hydroxy Anagrelide.

The primary therapeutic action of Anagrelide and its active metabolite is the inhibition of megakaryocyte maturation, leading to a decrease in platelet production.[2][3] This effect is crucial for managing the thrombotic risks associated with abnormally high platelet counts. However, the clinical use of Anagrelide is frequently associated with cardiovascular side effects, including palpitations, tachycardia, and fluid retention.[2] These off-target effects are primarily attributed to the potent inhibition of phosphodiesterase 3 (PDE3) by 3-Hydroxy Anagrelide.[4] Notably, while 3-Hydroxy Anagrelide is approximately 40 times more potent than the parent compound in inhibiting PDE3, this enhanced inhibitory activity does not directly correlate with its effect on megakaryocyte development, suggesting a bifurcation of its therapeutic and off-target mechanisms.

This guide will dissect the off-target effects of 3-Hydroxy Anagrelide, providing a framework for their systematic investigation.

The Primary Off-Target: Phosphodiesterase 3 (PDE3) Inhibition

The most significant and well-characterized off-target effect of 3-Hydroxy Anagrelide is its potent inhibition of the PDE3 enzyme family. PDE3 is a critical regulator of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE3, 3-Hydroxy Anagrelide leads to an accumulation of cAMP in various cell types, most notably in cardiomyocytes and vascular smooth muscle cells.

Mechanism of PDE3 Inhibition-Induced Cardiotoxicity

Inhibition of PDE3A, the isoform predominantly expressed in the heart and platelets, by 3-Hydroxy Anagrelide leads to elevated intracellular cAMP levels in cardiomyocytes.[5] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates multiple downstream targets, including L-type calcium channels and phospholamban. The net effect is an increase in intracellular calcium concentration, leading to positive inotropic (increased contractility) and chronotropic (increased heart rate) effects. While potentially beneficial in acute heart failure, chronic activation of this pathway can lead to arrhythmias, tachycardia, and palpitations, which are commonly observed side effects of Anagrelide treatment.[2]

Signaling Pathway of 3-Hydroxy Anagrelide-Induced Cardiotoxicity

Caption: PDE3A inhibition by 3-Hydroxy Anagrelide in cardiomyocytes.

Experimental Protocol: In Vitro Phosphodiesterase Activity Assay

This protocol provides a framework for determining the inhibitory activity of 3-Hydroxy Anagrelide against PDE isoforms.

Objective: To quantify the IC50 value of 3-Hydroxy Anagrelide for PDE3A and other PDE isoforms to assess its potency and selectivity.

Materials:

-

Recombinant human PDE enzymes (e.g., PDE3A, PDE3B, PDE4, PDE5)

-

3-Hydroxy Anagrelide

-

cAMP or cGMP as substrate (radiolabeled or fluorescently labeled)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Scintillation counter or fluorescence plate reader

-

96-well microplates

Methodology:

-

Compound Preparation: Prepare a serial dilution of 3-Hydroxy Anagrelide in a suitable solvent (e.g., DMSO) and then dilute further in assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the PDE enzyme, and the diluted 3-Hydroxy Anagrelide or vehicle control.

-

Initiation of Reaction: Add the cAMP or cGMP substrate to initiate the enzymatic reaction. Incubate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., perchloric acid) or by heat inactivation.

-

Quantification of Product: Quantify the amount of hydrolyzed substrate (AMP or GMP). For radiolabeled substrates, this can be achieved by separation of the product from the substrate using chromatography followed by scintillation counting. For fluorescently labeled substrates, a change in fluorescence upon hydrolysis is measured.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of 3-Hydroxy Anagrelide. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation:

-

Include a known potent and selective PDE3 inhibitor as a positive control.

-

Run a no-enzyme control to determine the background signal.

-

Ensure the Z'-factor for the assay is > 0.5, indicating a robust assay window.

Investigating Off-Target Effects on Cardiomyocyte Function

Directly assessing the functional consequences of PDE3 inhibition on cardiomyocytes is crucial for understanding the cardiotoxic potential of 3-Hydroxy Anagrelide.

Experimental Protocol: Human iPSC-Derived Cardiomyocyte (hiPSC-CM) Contractility Assay

This protocol outlines the use of hiPSC-CMs to measure changes in contractility upon exposure to 3-Hydroxy Anagrelide.[6]

Objective: To evaluate the inotropic effects of 3-Hydroxy Anagrelide on human cardiomyocytes.

Materials:

-

Plated hiPSC-CMs exhibiting spontaneous and synchronous contractions

-

Culture medium for hiPSC-CMs

-

3-Hydroxy Anagrelide

-

A system for measuring cardiomyocyte contractility (e.g., video-based motion analysis, microelectrode array with impedance measurement, or calcium imaging)[7][8][9]

-

A positive control known to increase contractility (e.g., isoproterenol)

Methodology:

-

Cell Culture: Culture hiPSC-CMs on appropriate plates (e.g., glass-bottom dishes for microscopy, MEA plates) until a spontaneously beating syncytium is formed.[10]

-

Baseline Recording: Record the baseline contractility parameters (e.g., beat rate, contraction amplitude, contraction and relaxation velocities) for a stable period.

-

Compound Addition: Add 3-Hydroxy Anagrelide at various concentrations to the culture medium.

-

Post-Treatment Recording: Record the contractility parameters at multiple time points after compound addition to assess both acute and potential chronic effects.

-

Data Analysis: Quantify the changes in contractility parameters relative to the baseline and vehicle control. Generate dose-response curves for the observed effects.

Self-Validation:

-

The positive control (isoproterenol) should elicit a clear and significant increase in contractility.

-

Vehicle control should not significantly alter contractility parameters.

-

Cell viability should be assessed in parallel to ensure that observed effects are not due to cytotoxicity.

Experimental Workflow: Cardiotoxicity Assessment of 3-Hydroxy Anagrelide

Caption: A workflow for the in vitro assessment of 3-Hydroxy Anagrelide cardiotoxicity.

Experimental Protocol: Intracellular cAMP Measurement in Cardiomyocytes

This protocol describes a method to directly measure the accumulation of cAMP in cardiomyocytes following treatment with 3-Hydroxy Anagrelide.

Objective: To confirm that 3-Hydroxy Anagrelide increases intracellular cAMP levels in cardiomyocytes.

Materials:

-

hiPSC-CMs or primary cardiomyocytes

-

3-Hydroxy Anagrelide

-

A cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensors)[11]

-

Cell lysis buffer

-

A plate reader compatible with the chosen assay kit

Methodology:

-

Cell Plating and Treatment: Plate cardiomyocytes in a multi-well format and allow them to adhere. Treat the cells with various concentrations of 3-Hydroxy Anagrelide for a specified duration.

-

Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions to release intracellular cAMP.

-

cAMP Quantification: Perform the cAMP assay following the kit's protocol. This typically involves a competitive immunoassay format.

-

Data Analysis: Calculate the concentration of cAMP in each sample based on a standard curve. Compare the cAMP levels in treated cells to those in vehicle-treated controls.

Self-Validation:

-

Include a known adenylyl cyclase activator (e.g., forskolin) as a positive control for cAMP accumulation.

-

Ensure that the assay can detect a dose-dependent increase in cAMP with the positive control.

Exploring Off-Target Effects Beyond PDE3 Inhibition

While PDE3 inhibition is the most prominent off-target effect, a comprehensive evaluation should consider other potential interactions. Broader screening approaches can uncover novel off-target liabilities that may contribute to the overall pharmacological profile of 3-Hydroxy Anagrelide.

Kinase Profiling

Rationale: Many small molecule drugs exhibit off-target activity against various kinases. A broad kinase screen can identify potential interactions that could lead to unforeseen cellular effects.

Experimental Approach:

-

In Vitro Kinase Panel Screening: Submit 3-Hydroxy Anagrelide for screening against a large panel of recombinant kinases (e.g., >100 kinases).[12] These services are commercially available and provide data on the percentage of inhibition at a fixed concentration or IC50 values for hits.

-

Cell-Based Kinase Activity Assays: For identified kinase hits, validate the in vitro findings in a cellular context. This can be done by measuring the phosphorylation of a known substrate of the target kinase in cells treated with 3-Hydroxy Anagrelide.[13]

Phenotypic Screening

Rationale: A phenotypic screen can reveal unexpected cellular effects without a priori knowledge of the molecular target.

Experimental Approach:

-

High-Content Imaging: Utilize automated microscopy and image analysis to assess the effects of 3-Hydroxy Anagrelide on a variety of cellular parameters, such as cell morphology, viability, proliferation, apoptosis, and organelle health, across different cell lines.

-

Transcriptomic/Proteomic Profiling: Analyze changes in gene or protein expression in cells treated with 3-Hydroxy Anagrelide to identify perturbed cellular pathways.

In Vivo Assessment of Off-Target Effects

While in vitro assays are essential for mechanistic understanding, in vivo studies are necessary to evaluate the physiological consequences of off-target effects in a whole organism.

Animal Models for Cardiovascular Assessment

Rationale: Animal models allow for the integrated assessment of cardiovascular parameters that cannot be fully recapitulated in vitro.

Experimental Approach:

-

Telemetry in Rodents or Larger Animals: Surgically implant telemetry devices in animals (e.g., rats, dogs, or non-human primates) to continuously monitor electrocardiogram (ECG), heart rate, and blood pressure following administration of 3-Hydroxy Anagrelide.[12] This allows for the detection of pro-arrhythmic potential and hemodynamic changes.

-

Echocardiography: Perform echocardiography to assess cardiac structure and function, including ejection fraction and cardiac output, in animals treated chronically with 3-Hydroxy Anagrelide.

Data Presentation and Interpretation

For a clear and comparative analysis of the off-target effects of 3-Hydroxy Anagrelide, all quantitative data should be summarized in well-structured tables.

Table 1: In Vitro Inhibitory Activity of 3-Hydroxy Anagrelide

| Target | IC50 (nM) | Assay Type |

| PDE3A | [Insert Value] | Enzyme Activity Assay |

| PDE3B | [Insert Value] | Enzyme Activity Assay |

| Other PDEs | [Insert Value] | Enzyme Activity Assay |

| Kinase Hit 1 | [Insert Value] | Kinase Activity Assay |

| Kinase Hit 2 | [Insert Value] | Kinase Activity Assay |

Table 2: Functional Effects of 3-Hydroxy Anagrelide on hiPSC-Cardiomyocytes

| Parameter | EC50 (nM) | Maximum Effect |

| Beat Rate | [Insert Value] | [Insert Value]% increase |

| Contraction Amplitude | [Insert Value] | [Insert Value]% increase |

| Intracellular cAMP | [Insert Value] | [Insert Value]-fold increase |

Conclusion

The off-target effects of 3-Hydroxy Anagrelide are a critical aspect of its pharmacological profile, with significant implications for its clinical use. The potent inhibition of PDE3 is the primary driver of its cardiovascular side effects. A thorough investigation of these off-target effects, utilizing a combination of in vitro and in vivo models as outlined in this guide, is essential for a comprehensive understanding of the risk-benefit profile of this compound. The provided experimental protocols offer a robust framework for researchers to systematically evaluate the off-target liabilities of 3-Hydroxy Anagrelide and other novel drug candidates. By integrating mechanistic studies with functional assays, the scientific community can work towards the development of safer and more effective therapies.

References

-

How to run a cAMP HTRF assay. Revvity. Available at: [Link]

-

Megakaryocyte Differentiation and Platelet Formation. JoVE. Available at: [Link]

-

Human iPSC-Derived Cardiomyocyte Networks For Recurrent AP Recordings. JoVE. Available at: [Link]

-

Tomer A. Effects of anagrelide on in vivo megakaryocyte proliferation and maturation in essential thrombocythemia. Blood. 2002;99(5):1602-1609. Available at: [Link]

-

Li, J., et al. In vitro Generation of Megakaryocytes and Platelets. Frontiers in Cell and Developmental Biology. 2021;9:724470. Available at: [Link]

-

Anagrelide - NSSG Chemotherapy Protocol. NHS. Available at: [Link]

-

Park, E., et al. In silico models for evaluating proarrhythmic risk of drugs. The Korean Journal of Physiology & Pharmacology. 2020;24(4):275-286. Available at: [Link]

-

Use of cardiomyocyte models for the detection of cardiac contractility. FDA. Available at: [Link]

-

Perdomo, J., et al. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells. Journal of Visualized Experiments. 2017;(130):56420. Available at: [Link]

-

H. M. H. G. Al-Hashedi, et al. Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties. ACS Medicinal Chemistry Letters. 2023;14(4):435-452. Available at: [Link]

-

Surdo, N. C., et al. Using cAMP Sensors to Study Cardiac Nanodomains. The Journal of general physiology. 2017;149(11):979-993. Available at: [Link]

-

Tomer, A. Effects of anagrelide on in vivo megakaryocyte proliferation and maturation in essential thrombocythemia. Blood. 2002;99(5):1602-9. Available at: [Link]

-

Sharma, A., et al. Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs). Cells. 2021;10(11):3129. Available at: [Link]

-

Jackson, C. W., et al. Analysis of megakaryocytes by flow cytometry. Nouvelle revue francaise d'hematologie. 1993;35(2):149-53. Available at: [Link]

-

Lemoine, M. D., et al. Contractility measurements for cardiotoxicity screening with ventricular myocardial slices of pigs. Cardiovascular Research. 2023;119(15):2418-2431. Available at: [Link]

-

Bridgland-Taylor, M. H., et al. In vitro models of proarrhythmia. British journal of pharmacology. 2006;147 Suppl 1(Suppl 1):S137-47. Available at: [Link]

-

Fischmeister, R., et al. Simultaneous measurements of intracellular cAMP and L-type Ca2+ current in single frog ventricular myocytes. The Journal of physiology. 2002;542(Pt 3):727-39. Available at: [Link]

-

High throughput assessment of cardiotoxicity in iPSC-derived cardiomyocytes. Ncardia. Available at: [Link]

-

Amin, A., et al. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. 2019;2:21. Available at: [Link]

-

Carobbio, A., et al. Low impact of cardiovascular adverse events on anagrelide treatment discontinuation in a cohort of 232 patients with essential thrombocythemia. Leukemia research. 2011;35(12):1656-60. Available at: [Link]

-

H. M. H. G. Al-Hashedi, et al. Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties. ACS Medicinal Chemistry Letters. 2023;14(4):435-452. Available at: [Link]

-

Godfrey, A. R., et al. Approaches to High-Throughput Analysis of Cardiomyocyte Contractility. Frontiers in Physiology. 2017;8:974. Available at: [Link]

-

Flow cytometry methodology used to analyze MK and platelets. ( a – c )... ResearchGate. Available at: [Link]

-

The four components of the comprehensive in vitro proarrhythmia assay.... ResearchGate. Available at: [Link]

-

Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. Available at: [Link]

-

De Sutter, T., et al. Pharmacokinetic profile and in vivo anticancer efficacy of anagrelide administered subcutaneously in rodents. Journal of Pharmacy and Pharmacology. 2023;75(11):1459-1470. Available at: [Link]

-

High-Efficiency Enrichment of Megakaryocytes and Identification of Micromegakaryocytes from Human Bone Marrow by Imaging Flow Cytometry. MDPI. Available at: [Link]

-

Contractility Assay by Ncardia. Ncardia. Available at: [Link]

-

De Sutter, T., et al. Pharmacokinetic profile and in vivo anticancer efficacy of anagrelide administered subcutaneously in rodents. KU Leuven. Available at: [Link]

-

Advanced Cardiotoxicity Testing Using Multi-Channel iPSC Cardiomyocytes. News-Medical.net. Available at: [Link]

-

Cardiomyocyte Differentiation Methods. Allen Cell Explorer. Available at: [Link]

-